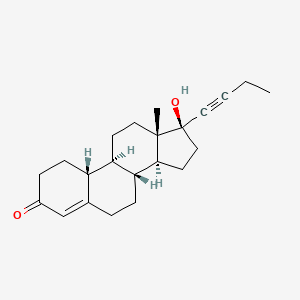

17-alpha-Ethylethynyl-19-nortestosterone

Description

Properties

CAS No. |

4560-50-3 |

|---|---|

Molecular Formula |

C22H30O2 |

Molecular Weight |

326.5 g/mol |

IUPAC Name |

(8R,9S,10R,13S,14S,17S)-17-but-1-ynyl-17-hydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C22H30O2/c1-3-4-11-22(24)13-10-20-19-7-5-15-14-16(23)6-8-17(15)18(19)9-12-21(20,22)2/h14,17-20,24H,3,5-10,12-13H2,1-2H3/t17-,18+,19+,20-,21-,22-/m0/s1 |

InChI Key |

WLNBFUOHXNVEPA-ZCPXKWAGSA-N |

Isomeric SMILES |

CCC#C[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@H]34)C)O |

Canonical SMILES |

CCC#CC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C)O |

Origin of Product |

United States |

Synthetic Methodologies for 17 Alpha Ethylethynyl 19 Nortestosterone and Analogues

Pioneering Synthetic Routes for 19-Nor-17-alpha-Ethynyltestosterone and Analogues

The first successful synthesis of 17-alpha-ethynyl-19-nortestosterone was a landmark achievement accomplished in 1951 by a team at Syntex in Mexico City, comprising Carl Djerassi, Luis E. Miramontes, and George Rosenkranz. wikipedia.orgsciencehistory.org This breakthrough was significant because it produced the first highly potent, orally active progestin, overcoming the poor oral bioavailability of the natural hormone progesterone (B1679170). wikipedia.orgdjerassi.com

The pioneering synthesis routes often began with readily available steroid precursors. One key starting material was diosgenin, a sapogenin extracted from Mexican wild yams (Dioscorea genus), which was also used in the synthesis of cortisone. wikipedia.orgsciencehistory.orgdjerassi.com An alternative and more direct route, also developed by Djerassi's team, utilized the aromatic steroid estradiol (B170435) as the starting material. masterorganicchemistry.com The conversion of estradiol involved a multi-step process designed to remove the C-19 methyl group and introduce the 17-alpha-ethynyl group. masterorganicchemistry.com

The general synthetic strategy from estradiol can be summarized in several key transformations. This process underscores the ingenuity required to manipulate the steroid skeleton to achieve the desired structure and biological activity. masterorganicchemistry.com

Table 1: Exemplary Steps in the Pioneering Synthesis of Norethindrone (B1679910) from Estradiol This table outlines a conceptual synthetic pathway based on early research. masterorganicchemistry.com

| Step | Transformation | Reagents/Conditions | Purpose |

| 1 | Protection of 3-hydroxyl group | Williamson Ether Synthesis (e.g., K₂CO₃, methyl iodide) | Protects the phenolic hydroxyl group as a methyl ether to prevent it from reacting in subsequent steps. masterorganicchemistry.com |

| 2 | Birch Reduction | Lithium in liquid ammonia, ethanol | Reduces the aromatic A-ring to a diene system, a critical step towards forming the α,β-unsaturated ketone found in the final product. masterorganicchemistry.com |

| 3 | Oxidation of 17-hydroxyl group | e.g., Chromic acid | Converts the C-17 hydroxyl group into a ketone, preparing the site for the addition of the ethynyl (B1212043) group. masterorganicchemistry.com |

| 4 | Ethynylation at C-17 | Acetylene (B1199291), base (e.g., potassium tert-butoxide) | Introduces the crucial 17-alpha-ethynyl group, which confers oral activity. masterorganicchemistry.comgoogle.com |

| 5 | Hydrolysis of the enol ether | Acidic workup (e.g., hydrochloric acid) | Removes the protective methyl ether from the 3-position and isomerizes the double bond to be in conjugation with the newly formed ketone, yielding the final product. masterorganicchemistry.comgoogle.com |

This synthesis was not only a triumph of organic chemistry but also laid the groundwork for the development of oral contraceptives. wikipedia.orgdjerassi.com A related compound, norethynodrel, which differs only in the position of a double bond in the steroid A-ring, was synthesized around the same time at G. D. Searle and Company. sciencehistory.org

Stereoselective Approaches in 17-alpha-Ethynyl Steroid Synthesis

The biological activity of steroids is highly dependent on their three-dimensional structure, or stereochemistry. In the synthesis of 17-alpha-ethynyl-19-nortestosterone, controlling the stereochemistry at the C-17 position is critical. The desired product has the ethynyl group in the alpha (α) configuration. nih.govnih.gov

The addition of acetylene to a 17-ketosteroid is the key step where this stereocenter is formed. However, this reaction is not always perfectly selective and can lead to the formation of the undesired 17-beta (β) ethynyl isomer as a by-product. nih.gov The formation of this isomeric impurity necessitates purification steps to isolate the therapeutically active alpha-isomer. Advanced analytical techniques are crucial for this process. nih.gov

Methods for Isomer Separation and Identification:

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is effective for the separation and quantification of both the β-ethynyl isomer and dimeric impurities that can also form during the ethynylation reaction. nih.gov

Capillary Gas Chromatography: This technique is well-suited for the separation and quantitative determination of the β-ethynyl derivatives. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are powerful tools for distinguishing between the α and β isomers. The chemical shifts of protons and, particularly, the C-18 carbon atom are highly dependent on the configuration of the ethynyl group at C-17, allowing for unambiguous characterization. nih.gov

Beyond classical chemical synthesis, biochemical methods have been explored to achieve high stereoselectivity. For instance, specific yeast strains like Zygowilliopsis sp. WY7905 have been found to catalyze the highly regio- and stereoselective reduction of 17-oxosteroids (like norandrostenedione) to the corresponding 17β-hydroxysteroids. nih.gov While this produces the opposite alcohol configuration needed for ethynylation, such enzymatic transformations highlight the potential of biocatalysis in achieving specific stereochemical outcomes in steroid synthesis.

Chemical Modifications and Derivatization Strategies for Structure-Activity Studies

Once the fundamental synthesis of 17-alpha-ethynyl-19-nortestosterone was established, researchers began to modify its structure to investigate how these changes would affect its biological activity, a field known as structure-activity relationship (SAR) studies. These modifications aim to enhance potency, alter receptor selectivity, or introduce new therapeutic properties. nih.govnih.gov

A common strategy involves the derivatization of the 17β-hydroxyl group. Esterification of this group, for example, can produce long-acting progestogens. A wide array of esters of norethisterone have been synthesized and tested, with some exhibiting a duration of activity comparable to that of norethisterone enanthate. nih.gov Another modification is the conversion of the hydroxyl group to its acetate (B1210297) ester, forming norethisterone acetate, which is a pro-drug that is rapidly deacetylated to norethisterone in the body. nih.govfda.gov

More complex modifications have been pursued through diversity-oriented synthesis (DOS), a strategy to create large collections of structurally diverse compounds. One such approach uses the 17-ethynyl-17-hydroxysteroid moiety as a chemical handle to attach novel, non-steroidal spirocyclic systems at the C-17 position. d-nb.infobeilstein-journals.orgnih.gov This has been achieved through a one-pot reaction sequence involving ring-closing enyne metathesis (RCEYM) followed by a Diels-Alder reaction, generating new hybrid molecules for biological screening. d-nb.infobeilstein-journals.org

Further research has focused on synthesizing novel analogues with altered hormonal profiles or new therapeutic applications, such as antiproliferative effects. Modifications at C-17, such as replacing the hydroxyl group with halogens (chloro, bromo, iodo) via the Mitsunobu reaction, have yielded 17α-19-nortestosterone derivatives with significant inhibitory effects on certain cancer cell lines. nih.gov The lack of the C-19 methyl group and modification of the 17β-hydroxy function can substantially decrease hormonal properties while revealing other biological activities. nih.gov

Table 2: Examples of Norethisterone Modifications and Their Rationale

| Modification Site | Type of Modification | Example Derivative | Purpose/Observed Effect | Citation(s) |

| C-17 Hydroxyl | Esterification | Norethisterone enanthate | Create long-acting formulations by altering pharmacokinetic properties. | nih.gov |

| C-17 Hydroxyl | Acylation | Norethisterone acetate | Pro-drug that converts to norethisterone after administration. | nih.govfda.gov |

| C-17 Position | Spirocyclization | 17-spiro-tetrahydrofuranyl steroid | Generate novel structural diversity for screening new biological activities. | d-nb.infobeilstein-journals.org |

| A-Ring | Reduction | 3β,5α-tetrahydro derivatives | Act as selective agonists for the estrogen receptor alpha (ERα). | nih.gov |

| C-17 Position | Halogenation | 17α-chloro-19-nortestosterone | Investigate antiproliferative properties against gynecological cancer cells. | nih.gov |

Radiosynthesis and Labeling Techniques for Research Applications

Radiolabeled compounds are indispensable tools for studying the metabolic fate, receptor binding, and distribution of molecules in biological systems. Various isotopes have been incorporated into the 17-alpha-ethynyl-19-nortestosterone structure for research applications, including positron emission tomography (PET) and single-photon emission computed tomography (SPECT) imaging. nih.govnih.govmdpi.com

Tritium (³H) and Deuterium (B1214612) (²H) Labeling: A one-step method has been developed for labeling norethindrone with deuterium or tritium. nih.gov This procedure utilizes a phase transfer catalyzed exchange with deuterium oxide or tritium-labeled water, providing a simple route to obtaining labeled material crucial for metabolic studies. nih.gov

Iodine-125 (¹²⁵I) Labeling: For SPECT imaging applications, radioiodinated analogues of 19-nortestosterone have been synthesized. nih.gov A common method involves creating a (17α,20E/Z)-stannyl intermediate by adding tri-n-butyltin hydride across the ethynyl group. This stannyl (B1234572) derivative is then stereospecifically converted to the corresponding [¹²⁵I]iodovinyl analogue using [¹²⁵I]NaI and an oxidizing agent like H₂O₂. nih.gov These labeled compounds are used to evaluate in vivo uptake in target tissues like the prostate and uterus to study androgen and progesterone receptor binding. nih.gov

Carbon-11 (¹¹C) Labeling: Carbon-11 is a positron-emitting radionuclide with a short half-life (approx. 20.4 minutes), making it ideal for PET imaging. mdpi.comchemlin.org Labeling with ¹¹C is advantageous because it does not alter the chemical properties of the parent molecule. The synthesis of ¹¹C-labeled steroids typically involves the rapid incorporation of a small, reactive ¹¹C-containing building block. mdpi.comopenmedscience.com Common building blocks produced in a cyclotron include [¹¹C]carbon dioxide and [¹¹C]methane, which can be converted into more versatile reagents like [¹¹C]methyl iodide or [¹¹C]hydrogen cyanide ([¹¹C]HCN). mdpi.com These precursors can then be used in the final steps of a synthesis to introduce the ¹¹C label into the target steroid structure. mdpi.com

Table 3: Radiosynthesis Techniques for 19-Nortestosterone and Analogues

| Isotope | Labeling Method | Precursor/Reagent | Application | Citation(s) |

| Tritium (³H) | Phase transfer catalyzed exchange | Tritiated water (T₂O) | Metabolic studies | nih.gov |

| Iodine-125 (¹²⁵I) | Destannylation | [¹²⁵I]NaI / H₂O₂, (17α,20E/Z)-stannyl intermediate | SPECT imaging, receptor binding studies | nih.gov |

| Carbon-11 (¹¹C) | Various (e.g., methylation, cyanation) | [¹¹C]methyl iodide, [¹¹C]HCN | PET imaging, in vivo evaluation of pharmacokinetics and receptor dynamics | mdpi.comopenmedscience.com |

Molecular and Cellular Mechanisms of Action

17-alpha-Ethylethynyl-19-nortestosterone, a synthetic progestin also known as norethindrone (B1679910) or norethisterone, exerts its biological effects through complex interactions with cellular signaling pathways, primarily mediated by steroid hormone receptors. drugbank.comstclaircollege.ca Its molecular actions involve binding to and modulating the activity of these receptors, which in turn leads to significant changes in gene expression and cellular function. drugbank.com The compound's effects are dictated by its specific binding affinities, the conformational changes it induces in the receptors, and its subsequent influence on transcriptional processes and other cellular pathways. patsnap.comresearchgate.net

Structure Activity Relationships Sar and Ligand Receptor Interactions

Impact of the 19-Nor Modification on Steroid Receptor Binding Characteristics

The "19-nor" designation signifies the removal of the methyl group at the C-19 position of the testosterone (B1683101) backbone. This seemingly minor alteration changes the three-dimensional shape of the steroid, making it a more planar molecule. researchgate.net This increased planarity has been shown to dramatically improve its binding affinity for the androgen receptor (AR). researchgate.net Furthermore, certain metabolites of 19-nortestosterone derivatives have demonstrated the capacity to selectively bind to and activate the estrogen receptor alpha (ERα). researchgate.net For example, the 3β,5α-tetrahydro derivatives of norethisterone have been shown to induce ERα-mediated transcriptional activity. researchgate.net Some 19-nortestosterone derivatives, such as 3β,19-NA, appear to act through the androgen receptor and exhibit a much higher binding affinity for it than for the estrogen receptor. nih.gov

The relative binding affinity of a related compound, 17α-Allyl-19-nortestosterone, illustrates the varied interactions of this class of molecules with different steroid receptors.

| Receptor | Relative Binding Affinity (%) of 17α-Allyl-19-nortestosterone | Reference Ligand (100%) |

|---|---|---|

| Progesterone (B1679170) Receptor (PR) | 186% | Progesterone |

| Androgen Receptor (AR) | 4.5% | Testosterone |

| Glucocorticoid Receptor (GR) | 9.8% | Dexamethasone |

| Estrogen Receptor (ER) | <0.2% | Estradiol (B170435) |

| Sex Hormone-Binding Globulin (SHBG) | 2.8% | Testosterone |

Quantitative Structure-Activity Relationship (QSAR) Modeling for 19-Nortestosterone Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical expressions that correlate the biological activity of a series of compounds with their structural properties, defined by molecular descriptors. dergipark.org.tr These computational methodologies are pivotal in drug design for predicting the activity and properties of new molecules, thereby accelerating the development of novel compounds. dergipark.org.trnih.gov For 19-nortestosterone derivatives, QSAR studies have been instrumental in understanding the molecular features that influence their anabolic and androgenic activities. researchgate.net

Quantum chemical descriptors, derived from quantum mechanics calculations, provide insight into the electronic properties of molecules and are extensively used in QSAR studies. researchgate.netnih.gov These descriptors have explicit physical meaning and help to elucidate many aspects of chemical-biological interactions. mdpi.com For the 19-nor-testosterone family of steroids, QSAR studies have shown that electronic properties have a significant relationship with their observed biological activities. researchgate.netnih.gov Key quantum chemical descriptors in these models include:

HOMO-LUMO Energy Gap (ΔE) : The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This descriptor is related to the chemical reactivity and stability of the molecule. researchgate.netnih.gov

Dipole Moment (μ) : Indicates the polarity of the molecule, which influences its interaction with polar and nonpolar environments in the receptor. nih.govmdpi.com

Chemical Potential (μ) : A measure of the molecule's tendency to gain or lose electrons. nih.gov

Net Charge of Carbon Atoms : The distribution of charge within the steroid nucleus is crucial for the interaction with the receptor binding site. researchgate.netnih.gov

Alongside quantum chemical parameters, QSAR models for steroid derivatives incorporate physicochemical descriptors that represent properties like hydrophobicity, shape, and size. nih.govijlpr.com These descriptors are crucial for understanding a molecule's transport and interaction with biological membranes and receptor pockets. researchgate.net Important physicochemical descriptors include:

LogP (Octanol-Water Partition Coefficient) : A measure of the molecule's hydrophobicity, which affects its ability to cross cell membranes. ijlpr.com

Molar Refractivity : Relates to the volume of the molecule and the polarizability of its electrons. ijlpr.com

Solvent Accessibility Surface Area (SASA) : Describes the surface area of the molecule that is accessible to a solvent, indicating which parts can interact with the receptor. mdpi.comijlpr.com

Shape and Connectivity Indices : These topological descriptors quantify the shape, size, and degree of branching in a molecule. ijlpr.com

| Descriptor Category | Examples | Relevance |

|---|---|---|

| Quantum Chemical | HOMO-LUMO Gap, Dipole Moment, Net Atomic Charges | Describes electronic properties, reactivity, and electrostatic interactions with the receptor. nih.govmdpi.com |

| Physicochemical | LogP, Molar Refractivity, Solvent Accessible Surface Area | Represents hydrophobicity, molecular volume, and potential for interaction. ijlpr.com |

| Topological | Shape Index, Valence Connectivity Index | Quantifies molecular shape, size, and branching. ijlpr.com |

The integration of quantum and physicochemical descriptors into statistical models allows for the prediction of receptor binding affinity and biological activity. nih.govijlpr.com Early QSAR models for 19-nortestosterone derivatives used multi-linear regression analysis to create equations that could predict the anabolic-androgenic ratio. researchgate.netnih.gov More advanced and recent approaches utilize machine learning algorithms, such as counter-propagation artificial neural networks (CPANN), to model complex, nonlinear relationships between chemical structure and receptor binding. mdpi.com These models are trained on large datasets of structurally diverse compounds and can predict whether an unknown compound will bind to a specific receptor with high accuracy, often ranging from 94% to 100%. mdpi.comresearchgate.net Such predictive models are invaluable tools for screening and prioritizing chemicals for further experimental investigation. mdpi.com

Stereochemical Considerations in Structure-Activity Profiles

The stereochemistry of 17-alpha-ethylethynyl-19-nortestosterone, also known as norethisterone or norethindrone (B1679910), is a critical determinant of its biological activity. The specific spatial arrangement of the ethynyl (B1212043) group at the C17 position, designated as alpha (α), is fundamental to its interaction with various steroid receptors and its resulting progestational and androgenic effects.

The introduction of the 17α-ethynyl group is a key structural modification that confers oral activity to the steroid. Research has consistently demonstrated that the progestational activity of 17-alpha-ethinyl-19-nortestosterone is significantly potent. nih.govcapes.gov.br In early comparative studies, it was shown to be approximately five times more active than ethisterone (B1671409) (17α-ethinyl testosterone) when administered orally in rabbits, underscoring the combined importance of the 19-nor structure and the 17α-ethynyl substitution. capes.gov.br

The absolute necessity of the 17α-configuration for biological activity is a cornerstone of the structure-activity relationship for this class of compounds. While direct comparative data for the 17-beta (17β) epimer of this compound is not extensively detailed in publicly available research, the consistent and exclusive reference to the 17α-isomer as the biologically active agent in scientific literature implies that the 17β-isomer is either inactive or possesses significantly diminished activity. This is a common theme in steroid pharmacology, where the stereochemistry at C17 dictates the molecule's ability to properly fit into the ligand-binding pocket of its target receptors.

Further research into derivatives of 19-nortestosterone highlights the sensitivity of receptor binding and biological activity to the nature and configuration of the substituent at the 17α-position. For instance, a study comparing 17α-allyl-19-nortestosterone to norethisterone (17α-ethynyl-19-nortestosterone) revealed differences in their affinities for the androgen receptor, with the allyl derivative showing lower affinity. wikipedia.org This indicates that even a subtle change from an ethynyl to an allyl group at the same stereochemical position can significantly alter the interaction with the receptor.

Computational studies, such as ab initio quantum mechanics theory, have provided insights into the electronic structure of norethisterone. These studies have shown that the 17α-ethynyl group, along with the 17β-hydroxyl group, creates a single electrostatic potential with high electronic density. nih.gov The rotational movement of the 17β-hydroxyl group is somewhat restricted by the presence of the 17α-ethynyl group, suggesting a rigid conformation that is likely crucial for optimal receptor binding. nih.gov

The metabolic transformation of norethisterone also underscores the importance of the 17α-ethynyl group. The 5α-reduction of norethisterone, a common metabolic pathway for androgens, leads to a paradoxical effect. While 5α-reduction increases the binding affinity of norethisterone for the androgen receptor, it significantly diminishes its androgenic potency. nih.gov This is contrary to the effect seen with testosterone, where 5α-reduction enhances androgenic activity. This phenomenon suggests that the 17α-ethynyl group plays a key role in the biological action of the molecule, and its interaction with the receptor is altered by changes in the A-ring of the steroid nucleus. nih.gov

The following tables present research findings on the receptor binding affinity and biological activity of this compound and related compounds, illustrating the impact of stereochemistry and substitution at the 17α-position.

Table 1: Comparative Androgen Receptor (AR) and Progesterone Receptor (PR) Binding Affinities

| Compound | Relative Binding Affinity for AR (%) | Relative Binding Affinity for PR (%) |

|---|---|---|

| 17α-Ethylethynyl-19-nortestosterone (Norethisterone) | Data not explicitly quantified in the same study | - |

| 17α-Allyl-19-nortestosterone | 4.5 (relative to testosterone) | 186 (relative to progesterone) wikipedia.org |

| Norethisterone Acetate (B1210297) | - | Lower than Norethisterone |

Note: Direct comparative percentage values for Norethisterone were not available in the cited source for a side-by-side comparison in this format. However, the affinity of 17α-allyl-19-nortestosterone for the androgen receptor was noted to be less than that of norethisterone. wikipedia.org

Table 2: Progestational Activity Comparison

| Compound | Relative Oral Progestational Activity |

|---|---|

| This compound (Norethisterone) | 5x that of Ethisterone capes.gov.br |

| Ethisterone (17α-ethinyl testosterone) | 1x (Reference) capes.gov.br |

| Progesterone (oral) | 1/3 to 1/5 that of Ethisterone capes.gov.br |

Table 3: Effect of 5α-Reduction on Androgenic Potency and AR Binding Affinity

| Compound | Effect of 5α-Reduction on AR Binding Affinity | Effect of 5α-Reduction on Androgenic Potency |

|---|---|---|

| Testosterone (T) | Significantly Enhanced | Significantly Increased nih.gov |

| 19-Nortestosterone (19norT) | Similar to parent compound | Significantly Increased nih.gov |

| 17α-Ethynyl testosterone (ET) | Significantly Enhanced | Significantly Diminished nih.gov |

| This compound (Norethisterone) | Higher than parent compound | Significantly Lower nih.gov |

Preclinical Pharmacological Investigations and Biological Activities in Research Models

Progestational Activity in Experimental Animal Models

The synthetic steroid 17-alpha-Ethylethynyl-19-nortestosterone, also known as norethisterone or norethindrone (B1679910), has demonstrated significant progestational activity in various animal models. capes.gov.brnih.govnih.gov Early studies in rabbits revealed that its oral effectiveness was considerably greater than that of ethisterone (B1671409) (17-α-ethinyl testosterone). capes.gov.br Specifically, norethisterone was found to be approximately five times more potent than ethisterone when administered orally to rabbits. capes.gov.br This progestational activity is central to its biological effects, including the transformation of the endometrium and the suppression of ovulation. nih.gov

In rats, norethisterone has been shown to induce both proliferative and secretory changes in the endometrium, which are characteristic of progestational agents. nih.gov Long-term administration can lead to endometrial atrophy. nih.gov The progestational effects also include the atresia of growing and antral follicles and the prevention of ovulation. nih.gov

The rabbit has been identified as a suitable animal model for studying the pharmacokinetics of norethindrone in a way that closely resembles human metabolism. nih.gov Studies in rabbits have shown rapid absorption of the compound, with peak plasma levels reached within 0.5 to 1.0 hour. nih.gov

It's noteworthy that the progestational activity of norethisterone can vary between species. For instance, in dogs, the progestational activity is much lower compared to that observed in women, with estrogenic effects being more predominant. nih.gov

Table 1: Comparative Oral Progestational Activity in Rabbits

| Compound | Relative Potency |

|---|---|

| Norethisterone | ~5x Ethisterone |

| Ethisterone | 1/5th of parenteral Progesterone (B1679170) |

| Progesterone (oral) | 1/3rd to 1/5th of Ethisterone |

Androgenic Activity Assessment in Preclinical Systems

Norethisterone, being a derivative of 19-nortestosterone, exhibits some androgenic activity. nih.gov In vitro assays have been used to compare the relative androgenic and progestational potencies of various synthetic progestins. nih.gov These studies have shown that the androgenic potency of norethindrone acetate (B1210297) (NETA) is comparable to that of levonorgestrel (B1675169) (LNG) and greater than cyproterone (B1669671) acetate (CPA) and nestorone (NES). nih.gov

In vivo studies in castrated male rats have further elucidated the androgenic properties of norethisterone. When administered alone, norethisterone was effective in restoring male sexual behavior, indicating an intrinsic androgen-like potency. nih.gov The androgenic potency of norethisterone has also been evaluated by observing the growth of accessory sex organs in castrated male rats. nih.gov

Interestingly, the metabolism of norethisterone can influence its androgenic effects. The 5α-reduction of norethisterone, a metabolic process that also occurs with testosterone (B1683101), enhances its binding affinity for androgen receptors but paradoxically diminishes its androgenic potency. nih.gov This is in contrast to testosterone, where 5α-reduction significantly increases its androgenic activity. nih.gov

Table 2: Relative In Vitro Androgenic Potency of Synthetic Progestins

| Progestin | Relative Androgenic Potency |

|---|---|

| Levonorgestrel (LNG) | ~ NETA |

| Norethindrone Acetate (NETA) | ~ LNG |

| Cyproterone Acetate (CPA) | < LNG, NETA |

| Nestorone (NES) | < CPA |

Anabolic/Myotrophic Activity in Experimental Models

Research in animal models has demonstrated that 19-nortestosterone and its derivatives possess anabolic or myotrophic activity, which refers to the ability to promote muscle growth. researchgate.netnih.gov The levator ani muscle assay in rats is a common method used to determine the myotrophic activity of steroids. nih.govebm-journal.org Studies using this model have shown that 19-nortestosterone and its 17-substituted derivatives exhibit high myotrophic activity. researchgate.net

The goal of research in this area has been to identify compounds with a high ratio of anabolic to androgenic activity, which could have therapeutic potential. ebm-journal.org While norethisterone does possess anabolic properties, it also retains androgenic and progestational side effects. researchgate.net

Antigonadotropic Effects in Research Settings

Antigonadotropins are substances that suppress the secretion of gonadotropins, namely luteinizing hormone (LH) and follicle-stimulating hormone (FSH), from the pituitary gland. wikipedia.org This suppression leads to a decrease in the production of sex hormones. wikipedia.org Norethisterone exhibits significant antigonadotropic effects. nih.govnih.gov

In research involving postmenopausal women, norethisterone acetate (NETA) was shown to significantly decrease mean plasma levels of LH and FSH. nih.gov It primarily affects the frequency, rather than the amplitude, of LH pulses. nih.gov Similar antigonadotropic effects were observed in patients with complete androgen insensitivity, indicating that this action is not mediated through the androgen receptor. nih.gov

Studies in female zebrafish exposed to norethindrone showed impaired mating behaviors and an increase in atretic follicular cells in the ovary, consistent with its antigonadotropic action. researchgate.net Furthermore, in vitro fertilization cycle programming studies demonstrated that norethindrone attenuated the endogenous secretion of LH and FSH by 59% and 50%, respectively, after two weeks of administration. nih.gov This highlights its direct impact on the hypothalamic-pituitary axis. nih.gov

Table 3: Antigonadotropic Effects of Norethindrone

| Model | Observed Effect | Reference |

|---|---|---|

| Postmenopausal Women | Significant decrease in mean plasma LH and FSH levels. nih.gov | nih.gov |

| Female Zebrafish | Impaired mating behaviors and increased atretic follicular cells. researchgate.net | researchgate.net |

| In Vitro Fertilization Cycles | Attenuated endogenous secretion of LH (by 59%) and FSH (by 50%). nih.gov | nih.gov |

Effects on Specific Metabolic Processes in Research Models

Anabolic steroids are known to produce a positive balance of nitrogen, which is indicative of protein synthesis. researchgate.net While specific studies focusing solely on the effect of this compound on nitrogen balance in animal models are limited in the provided search results, the anabolic activity of 19-nortestosterone derivatives suggests a positive impact on protein metabolism. researchgate.net Anabolic agents generally promote growth by influencing protein synthesis and degradation rates. documentsdelivered.com For instance, some androgenic agents stimulate both protein synthesis and degradation, while others may achieve a net anabolic effect by reducing the rate of protein degradation more than the rate of synthesis. documentsdelivered.com

Information specifically detailing the effects of this compound on creatine (B1669601) metabolism in experimental systems is not extensively covered in the provided search results. However, a study on 17-alpha-ethyl-19-nortestosterone, a closely related compound, investigated its effect on creatine metabolism in humans. nih.gov

Influence on Reproductive Cycles in Animal Models

Investigations into the hormonal effects of these compounds include their influence on the reproductive cycles of animals. A study specifically examining the effect of 17-alpha-ethyl-19-nortestosterone (Norethandrolone) on the estrus cycle was published in the journal Experientia. nih.gov The MeSH terms associated with this 1958 publication confirm its focus on "Estrous Cycle / drug effects" in animal models, indicating that the impact of this specific steroid on reproductive physiology has been a subject of scientific inquiry. nih.gov

Investigations into Effects on Experimental Atheroma Models

The potential role of anabolic steroids in the context of cardiovascular disease has also been explored. Research published in the American Heart Journal investigated the influence of 17-alphaethyl-19-nortestosterone (identified as Nilevar) on experimental atheroma. nih.gov Atheroma refers to the accumulation of degenerative material in the artery walls. The study's focus, confirmed by its title and associated medical subject headings like "Arteriosclerosis" and "Plaque, Atherosclerotic," indicates that the effects of this compound on the development of atherosclerotic plaques were formally investigated in an experimental setting. nih.gov

Metabolic Pathways and Fate in Research Models

Biotransformation Pathways of 17-alpha-Ethylethynyl-19-nortestosterone

The biotransformation of this compound, also known as norethisterone (NET), is extensive and primarily occurs in the liver. drugbank.com The metabolic pathways involve several key enzymatic reactions. The principal route of metabolism is the reduction of the A-ring of the steroid structure. drugbank.com This process is catalyzed by enzymes such as 3α- and 3β-hydroxysteroid dehydrogenases (HSD) and 5α- and 5β-reductases. drugbank.com The action of these enzymes results in the formation of various tetrahydro metabolites. wikipedia.org

In addition to A-ring reduction, norethisterone undergoes hydroxylation, a reaction mediated mainly by the cytochrome P450 enzyme system. drugbank.comwikipedia.org Specifically, CYP3A4 is the predominant enzyme involved in this pathway, with minor contributions from CYP2C19, CYP1A2, and CYP2A6. drugbank.com

A minor but significant metabolic pathway for norethisterone is its conversion into the highly potent estrogen, ethinylestradiol, through aromatization. wikipedia.org Studies have confirmed that this conversion occurs, and while the rate is relatively low, it can lead to physiologically relevant levels of ethinylestradiol. oup.comoup.com Despite the steric hindrance from the ethynyl (B1212043) group at the C17α position, some degree of conjugation, including glucuronidation and sulfation, of norethisterone and its metabolites also takes place. wikipedia.org

In preclinical models, the metabolism of norethisterone has been demonstrated in various tissues. Research using rat models has shown the presence of 5α-reductase and 3α-hydroxysteroid dehydrogenase activity in the uterus, vagina, and to a lesser degree, the aorta, confirming these tissues as sites of norethisterone metabolism. nih.gov

Identification and Characterization of Key Metabolites in Preclinical Systems

In preclinical research, several key metabolites of norethisterone have been identified and characterized, revealing that the metabolic profile can vary between tissues.

In rat models, the major metabolite formed in the uterus, vagina, and aorta is 3α-hydroxy,5α-H-norethisterone (3α,5α-tetrahydronorethisterone). nih.govresearchgate.net Its formation results from the combined action of 5α-reductase and 3α-hydroxysteroid dehydrogenase. nih.gov In studies using radiolabeled norethisterone, this metabolite accounted for 26.9% of the metabolites in the uterus and 37.1% in the vagina. nih.gov Another significant metabolite is 5α-dihydronorethisterone. drugbank.comresearchgate.net

The biological activity of these metabolites has also been a subject of investigation. The 5α-reduced metabolites, such as 5α-dihydronorethisterone and its derivatives, appear to retain biological activity, whereas the 5β-reduced metabolites are considered inactive. drugbank.com Some tetrahydro-reduced metabolites, specifically 3α,5α-tetrahydronorethisterone and 3β,5α-tetrahydronorethisterone, exhibit estrogenic activity by binding to and activating estrogen receptors. wikipedia.orgnih.gov In contrast, most 3,5-tetrahydro metabolites of norethisterone show no significant affinity for progesterone (B1679170), androgen, or estrogen receptors. wikipedia.org

Norethisterone-4β,5β-epoxide has been identified as a microsomal metabolite of norethisterone in in-vitro studies using rat liver microsomes. nih.gov This metabolite is capable of irreversibly binding to proteins. nih.gov

Table 1: Major Metabolites of Norethisterone in Preclinical Models

| Metabolite Name | Abbreviation | Site of Identification (in Rat Models) | Reported Biological Activity | Citation |

|---|---|---|---|---|

| 3α-hydroxy,5α-H-norethisterone | 3α,5α-tetrahydronorethisterone | Uterus, Vagina, Aorta | Estrogenic effects; activates estrogen receptors. | wikipedia.orgnih.govresearchgate.netnih.gov |

| 5α-dihydronorethisterone | 5α-NET | General circulation | Stronger affinity for androgen receptor and lower affinity for progesterone receptor compared to NET. | drugbank.comresearchgate.net |

| Norethisterone-4β,5β-epoxide | N/A | Liver microsomes (in vitro) | Binds non-enzymatically to albumin. | nih.gov |

| Ethinylestradiol | EE | Plasma (conversion product) | Potent estrogenic activity. | wikipedia.orgoup.com |

Influence of Structural Modifications on Metabolic Stability and Metabolite Formation

Structural modifications to the norethisterone molecule can significantly influence its metabolic stability and the formation of metabolites. This is a key area of research for designing new compounds with improved pharmacokinetic profiles.

A primary strategy to enhance metabolic stability is to block sites that are vulnerable to metabolism. researchgate.net For norethisterone, 5α-reduction is a critical rate-limiting step in its metabolism. nih.gov Research has shown that introducing substituents at specific positions on the steroid skeleton can inhibit this pathway. For instance, modifications at the 7α- and 11-positions have demonstrated important inhibitory effects on 5α-reduction. nih.gov Derivatives such as 7α-methyl-norethisterone (Org OM38) and 11β-ethyl-norethisterone (Org 4060) are metabolized to a much lesser extent compared to the parent norethisterone. nih.gov Studies in rat tissues found no formation of 5α-reduced forms of these derivatives. nih.gov

Other general strategies to improve metabolic stability that are applicable to steroid structures include:

Reducing Lipophilicity: Metabolic enzymes often have lipophilic binding sites, so decreasing a molecule's lipophilicity can reduce its susceptibility to metabolism. researchgate.net

Steric Hindrance: Introducing bulky groups near a metabolically active site can physically block the enzyme from accessing it.

Introducing Electron-Withdrawing Groups: Placing these groups on or near a site of oxidative metabolism can make the position less electronically favorable for the reaction to occur. researchgate.net

Ring System Modification: Unsubstituted rings can be "soft spots" for metabolism. Replacing a phenyl ring with a bicyclohexyl (B1666981) group, for example, has been shown to maintain potency while greatly increasing metabolic stability in other drug candidates. pressbooks.pub

Analytical Strategies for Metabolite Detection in Biological Matrices of Research Animals

A variety of sophisticated analytical methods have been developed and validated for the detection and quantification of norethisterone and its metabolites in the biological matrices of research animals, such as plasma and tissues.

Chromatographic Techniques: High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are the cornerstones of modern analytical strategies. ijpsonline.comijpsonline.com These methods are prized for their ability to separate complex mixtures of compounds.

Reversed-Phase HPLC (RP-HPLC): This is a commonly used method, often employing a C18 column, for the analysis of norethisterone in plasma and tissues. ijpsonline.comresearchgate.net A mobile phase typically consisting of a mixture of deionized water and acetonitrile (B52724) allows for effective separation. ijpsonline.com

UPLC: This technique uses smaller particle size columns, which provides higher resolution and faster run times compared to traditional HPLC. ijpsonline.com

Detection Methods: The choice of detector is crucial for sensitivity and specificity.

Mass Spectrometry (MS): Coupling liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the preferred technique for its high selectivity and sensitivity, allowing for the detection of very low concentrations of drugs and their metabolites. ijpsonline.comnih.govnih.gov This method is capable of identifying and quantifying multiple analytes simultaneously. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): This has also been a valuable tool, particularly for analyzing metabolites in plasma. nih.gov This technique often requires the compounds to be converted into more volatile derivatives, such as dimethylethylsilyl ethers, prior to analysis. nih.gov

UV Detection: For simpler applications, HPLC can be coupled with a UV detector. The wavelength for detecting norethisterone is typically set around 245 nm. ijpsonline.comresearchgate.net

Sample Preparation: Before analysis, the target compounds must be extracted from the complex biological matrix (e.g., plasma, homogenized tissue).

Liquid-Liquid Extraction (LLE): A straightforward and widely used method to separate the compounds of interest from the biological sample. ijpsonline.comijpsonline.com

Solid-Phase Extraction (SPE): This technique is used for sample clean-up and enrichment, helping to remove interfering substances and concentrate the analytes before injection into the analytical system. nih.govresearchgate.net

These validated methods have been successfully applied in preclinical studies, such as estimating the bioavailability of norethisterone formulations in dogs and their adhesion to the gastrointestinal tract in mice. researchgate.net

Table 2: Analytical Methods for Norethisterone and Metabolite Detection

| Technique | Detector | Sample Matrix | Key Features | Citation |

|---|---|---|---|---|

| RP-HPLC | UV | Plasma, Tissues (Dogs, Mice) | Simple, cost-effective method using a C18 column and water/acetonitrile mobile phase. | ijpsonline.comresearchgate.net |

| UPLC | MS/MS | Human Plasma | High throughput and sensitivity; involves LLE and derivatization. | ijpsonline.com |

| GC-MS | MS | Human Plasma | Requires derivatization (e.g., to dimethylethylsilyl ethers); highly sensitive. | nih.gov |

| LC-MS/MS | MS/MS | Animal Tissue, Human Plasma | Considered the gold standard for high sensitivity and specificity; often uses SPE for sample cleanup. | nih.govnih.govnih.gov |

Analytical Methodologies for Research and Detection

Chromatographic Techniques for Identification and Quantification in Research Samples

Chromatography is a cornerstone for the separation and analysis of steroids. When paired with mass spectrometry, it provides high sensitivity and specificity, allowing for both the identification and precise quantification of target analytes.

Gas chromatography-mass spectrometry (GC-MS) is a highly specific and sensitive method used for the detection and confirmation of 19-nortestosterone and its metabolites in biological samples. nih.govnih.gov Due to the low volatility of steroids, derivatization is a necessary step to convert them into more volatile and thermally stable compounds suitable for GC analysis. nih.gov Common derivatization procedures include the formation of O-methyloxime-trimethylsilyl or trimethylsilyl (B98337) ether derivatives. nih.gov

This technique has been successfully applied to identify various metabolites in urine, such as 19-norandrosterone, 19-noretiocholanolone, and 19-norepiandrosterone. nih.gov The use of capillary columns in GC-MS provides high-resolution separation of these isomers. nih.gov Furthermore, operating the mass spectrometer in the selected ion monitoring (SIM) mode enhances the specificity for detecting target compounds, such as the most abundant urinary metabolite, 19-norandrosterone. nih.gov The high clean-up efficiency of preliminary techniques like immunoaffinity chromatography can enable subsequent confirmation by GC-MS even at sub-parts-per-billion levels. nih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a primary tool for the analysis of anabolic steroids, offering high sensitivity and specificity without the need for derivatization, although derivatization can be used to enhance sensitivity for certain steroids. nih.govresearchgate.net This method is widely applied for the simultaneous quantification of multiple steroid hormones in various biological matrices, including serum and urine. nih.gov

The process typically involves sample preparation steps such as protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE) to remove interfering matrix components. nih.govdshs-koeln.derivm.nl Chromatographic separation is commonly achieved using reverse-phase columns, such as C18 or PFP columns. nih.govobrnutafaza.hr Detection is performed with a triple quadrupole mass spectrometer using electrospray ionization (ESI) in positive mode. nih.govobrnutafaza.hr The method's reliability is demonstrated through validation parameters like linearity, recovery, and precision. nih.govobrnutafaza.hr For instance, LC-MS/MS methods have shown linearity with R² values greater than 0.99 over specified concentration ranges and satisfactory recoveries and precision. nih.govobrnutafaza.hr

Table 1: Example LC-MS/MS Parameters for Steroid Analysis

| Parameter | Description | Source |

|---|---|---|

| LC System | Agilent 1200 Binary Pump SL | obrnutafaza.hr |

| Mass Spectrometer | AB Sciex API 4000 QTrap MS/MS | obrnutafaza.hr |

| Column | UCT Selectra® C18, 100 x 2.1 mm, 3 µm | obrnutafaza.hr |

| Column Temperature | 50 °C | obrnutafaza.hr |

| Mobile Phase A | 0.1% Formic Acid in D.I. H₂O | obrnutafaza.hr |

| Mobile Phase B | 0.1% Formic Acid in Methanol | obrnutafaza.hr |

| Flow Rate | 0.3 mL/min | obrnutafaza.hr |

| Ionization Mode | Electrospray Ionization (ESI), Positive | nih.govobrnutafaza.hr |

Radioligand Binding Assays for Receptor Affinity Determination in Research

Radioligand binding assays are the gold standard for quantifying receptor density and determining the binding affinity of a ligand for a specific receptor. nih.gov These in vitro competitive binding assays are essential for characterizing the interaction of 19-nortestosterone derivatives with steroid hormone receptors, such as the androgen receptor (AR) and progesterone (B1679170) receptor (PR). nih.govnih.gov

The principle of the assay involves incubating a receptor source (e.g., cytosol from target tissues like the prostate or uterus) with a radiolabeled ligand that has a known high affinity for the receptor. nih.govnih.gov Unlabeled ligands, such as 19-nortestosterone derivatives, are then added in increasing concentrations to compete with the radioligand for binding sites. nih.govnih.gov The amount of radioligand displaced is measured, allowing for the calculation of the competitor ligand's binding affinity. nih.gov

Research has shown that derivatives of 19-nortestosterone exhibit varying affinities for both AR and PR. nih.govnih.gov For example, studies on certain 19-nortestosterone derivatives have demonstrated high affinity for the PR, while also binding to the AR. nih.gov The binding affinity is often expressed as a percentage relative to a reference ligand. wikipedia.org

Table 2: Example of Relative Binding Affinities of a 19-Nortestosterone Derivative (17α-Allyl-19-nortestosterone)

| Receptor | Relative Binding Affinity (%) | Reference Ligand |

|---|---|---|

| Progesterone Receptor (PR) | 186% | Progesterone |

| Androgen Receptor (AR) | 4.5% | Testosterone (B1683101) |

| Glucocorticoid Receptor (GR) | 9.8% | Dexamethasone |

| Estrogen Receptor (ER) | <0.2% | Estradiol (B170435) |

| Sex Hormone-Binding Globulin (SHBG) | 2.8% | Testosterone |

Source: wikipedia.org

Immunoassays and Receptor-Based Assays for Ligand Detection and Activity

Immunoassays provide a sensitive and specific method for the detection and quantification of steroids and their metabolites. nih.gov These assays utilize the specific binding interaction between an antibody and its target antigen. An enzyme immunoassay (EIA) has been specifically developed for the detection and quantitation of 17-alpha-19-nortestosterone, a major metabolite of 19-nortestosterone. nih.gov

The development of such an assay involves producing antibodies with selective affinity for the target epimer. nih.gov In one described method, an antibody was raised in a rabbit against a 17-alpha-19-nortestosterone-3-carboxymethyloxime-bovine serum albumin conjugate. nih.gov This antibody is then used in a competitive assay format where the sample analyte competes with a labeled version of the steroid (e.g., a horseradish peroxidase conjugate) for a limited number of antibody binding sites. nih.gov The resulting signal is inversely proportional to the concentration of the analyte in the sample. nih.gov

In addition to standalone immunoassays, immunoaffinity chromatography is a powerful sample preparation technique. nih.gov This method uses antibodies immobilized on a solid support to selectively capture and concentrate target analytes from a complex matrix like urine, bile, or tissue extracts. nih.gov This high degree of purification significantly enhances the quality of the sample for subsequent analysis by methods like HPLC or GC-MS, allowing for detection at very low concentrations. nih.gov

Table 3: Characteristics of an Enzyme Immunoassay for 17-alpha-19-nortestosterone

| Parameter | Description |

|---|---|

| Assay Type | Competitive Enzyme Immunoassay |

| Antibody Source | Rabbit polyclonal antibody raised against 17α-19-NT-3-CMO-BSA |

| Label | 17α-19-nortestosterone-3-CMO-horseradish peroxidase |

| Standard Curve Range | 0.98 to 4000 pg per well |

| B/B₀ 50% | ~65 pg per well |

Source: nih.gov

Theoretical and Computational Studies

Molecular Docking Simulations of 17-alpha-Ethylethynyl-19-nortestosterone with Receptor Binding Sites

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor. This method is crucial for understanding the interactions between this compound and its primary biological targets, such as the progesterone (B1679170) receptor (PR) and androgen receptor (AR).

Studies have shown that this compound binds effectively to the progesterone receptor. guidetopharmacology.org Docking simulations reveal that the compound settles into the receptor's binding pocket, forming specific interactions. For instance, a docking study of norethindrone (B1679910) with the PR ligand-binding domain showed a Potential of Mean Force (PMF) score of -65.564, indicating a favorable binding affinity. nih.gov The ethynyl (B1212043) group at the C17α position is a key structural feature, and its interactions within the receptor are critical for its progestational activity. wikipedia.org

Molecular modeling also suggests that progestins like norethisterone acetate (B1210297) can induce subtle structural changes in the androgen receptor (AR) ligand-binding domain. nih.gov While it is primarily a progestin, norethisterone and its derivatives exhibit some androgenic activity, which can be explained by their ability to bind to the AR. nih.gov Docking studies on norethindrone conjugates have also been performed against other targets, including the human estrogen receptor (ERα) and progesterone receptors A and B (PRA and PRB), with results indicating favorable interactions based on binding free energy. researchgate.net The ability of computational models to simulate these binding events helps elucidate the structural basis for the compound's activity spectrum.

| Target Receptor | Key Findings from Docking/Modeling Studies | Reference |

| Progesterone Receptor (PR) | Favorable binding affinity, with a calculated PMF dock score of -65.564. | nih.gov |

| Androgen Receptor (AR) | Induces subtle structural differences in the AR ligand-binding domain. | nih.gov |

| Estrogen Receptor-α (ERα) | Docking of norethindrone conjugates showed favorable interactions. | researchgate.net |

| Progesterone Receptors A/B | Favorable binding free energy observed in docking simulations. | researchgate.net |

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations are employed to determine the electronic structure and properties of molecules, which in turn dictate their reactivity and interaction with biological receptors. For the 19-nor-testosterone family of steroids, including this compound, these calculations have been used in Quantitative Structure-Activity Relationship (QSAR) studies to correlate electronic properties with biological activity. nih.gov

These studies indicate that the electronic characteristics of these steroid derivatives have a significant relationship with their observed biological activities. nih.gov Key quantum-chemical descriptors are calculated to understand how the molecule interacts with its receptor binding site. nih.gov The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's stability and reactivity. nih.gov Other important descriptors include the total dipole moment, chemical potential, and the net charge on different carbon atoms within the steroid's core structure. nih.gov These calculated values help explain the key interactions between the steroid and the amino acid residues in the anabolic-androgenic receptor. nih.gov

| Quantum-Chemical Descriptor | Significance in Receptor Interaction | Reference |

| HOMO-LUMO Energy Gap | Relates to the molecule's chemical reactivity and stability. | nih.gov |

| Total Dipole Moment | Influences long-range interactions with the receptor. | nih.gov |

| Chemical Potential | Describes the tendency of electrons to escape the molecule. | nih.gov |

| Net Charge of Steroid Nucleus Atoms | Determines electrostatic interactions with receptor site residues. | nih.gov |

In Silico Approaches for Predicting Biological Activity and Structure-Activity Relationships

In silico methods are instrumental in predicting the biological activity of compounds and establishing structure-activity relationships (SAR). SAR studies investigate how modifying a molecule's chemical structure affects its biological function. For this compound and its derivatives, these studies have provided a clear understanding of how specific structural features contribute to their progestational and androgenic activities. nih.gov

The 19-nor-testosterone backbone itself is a significant modification of testosterone (B1683101), where the removal of the C19 methyl group generally leads to increased anabolic and decreased androgenic activity. wikipedia.org The addition of a 17-alpha-ethynyl group is a critical modification that dramatically reduces androgen receptor agonist activity compared to other alkyl groups. wikipedia.orgnih.gov

Comparative studies highlight these relationships clearly. For instance, while 17-alpha-ethynyl-19-nortestosterone is a potent progestin, other derivatives show varied activities. oup.com The introduction of a double bond at the 9(10) position in a related 19-nortestosterone derivative was found to increase oral potency more than tenfold compared to levonorgestrel (B1675169). Yeast-based in vitro bioassays have confirmed that 17α-ethynylated derivatives of 19-nortestosterone, such as norethisterone, possess the most significant intrinsic androgenicity among many commercially marketed progestins. nih.gov These in silico and in vitro models are powerful tools for identifying which structural features pose the highest risk for off-target effects or potential for misuse. nih.gov

| Structural Modification | Impact on Biological Activity | Reference |

| Removal of C19-Methyl Group | Increases anabolic to androgenic ratio compared to testosterone. | wikipedia.org |

| Addition of 17α-Ethynyl Group | Confers progestational activity and reduces AR agonist activity. | wikipedia.orgnih.gov |

| Introduction of 9(10) Double Bond | In a related derivative, dramatically increased oral potency. |

Future Research Directions and Unexplored Avenues

Elucidation of Novel Molecular Targets and Signaling Pathways

While the primary actions of 17-alpha-Ethylethynyl-19-nortestosterone (Norethisterone, NET) are mediated through nuclear steroid receptors—progesterone (B1679170) (PR), androgen (AR), and to a lesser extent, estrogen (ER)—emerging research points towards a more complex signaling profile. Future studies are expected to focus on non-classical or non-genomic signaling pathways that elicit rapid cellular responses.

Future research will likely aim to:

Identify and characterize non-receptor-mediated actions of Norethisterone and its derivatives.

Map the specific signaling pathways activated by its various metabolites.

Investigate potential cross-talk between classical genomic pathways and rapid non-genomic signaling events.

Rational Design and Synthesis of New 19-Nortestosterone Analogues with Enhanced Specificity

The structural backbone of 19-nortestosterone provides a versatile scaffold for chemical modification. The goal of future synthetic efforts is the rational design of new analogues with improved therapeutic profiles, characterized by enhanced receptor specificity and minimized off-target effects. nih.gov

A significant approach involves modifying the steroid nucleus to either amplify a desired activity or eliminate an undesirable one. For example, research into the antiproliferative properties of 19-nortestosterone derivatives has led to the synthesis of novel 17α-substituted analogues. nih.gov By introducing various substituents at this position, researchers aim to increase beneficial biological activities, such as anticancer effects, without the associated hormonal side effects. nih.gov This is based on the principle that modifications at the C-17 position can reduce hormonal activity by altering the molecule's interaction with its cognate hormone receptors. nih.gov

Another innovative strategy is the design of bifunctional molecules. One study focused on creating bifunctional antiandrogens by incorporating the Δ9-19-nortestosterone nucleus and identifying the 11β-position as an ideal site for attaching a linker to another active moiety. nih.gov This approach led to the development of a library of compounds designed to have improved function against hormone-refractory prostate cancer. nih.gov

Table 1: Examples of Rationally Designed 19-Nortestosterone Analogues

| Analogue Class | Structural Modification | Primary Research Goal | Key Findings/Potential |

| 17α-Substituted Analogues | Introduction of various substituents (e.g., halogens) at the C-17α position. nih.gov | To enhance antiproliferative activity against cancer cells while reducing hormonal effects. nih.gov | Certain derivatives exhibited remarkable inhibitory effects on the proliferation of HeLa cells. nih.gov |

| 11β-Substituted Analogues | Addition of linkers of varying chemical nature and length at the 11β-position. nih.gov | To create bifunctional antiandrogens for treating hormone-refractory prostate cancer. nih.gov | Validation of a drug design rationale, identifying a lead compound for further development. nih.gov |

| 7α-Methyl Analogues | Introduction of a methyl group at the 7α-position (e.g., 7α-methyl-norethisterone). researchgate.net | To study the effects of preventing 5α-reduction on the compound's bioactivity. researchgate.net | The 7α-methyl substitution was found to decrease progestagenic activity and increase androgenic activity compared to the parent compound. researchgate.net |

Advanced Mechanistic Studies of Differential Receptor Selectivity and Agonism/Antagonism

The ability of this compound and related compounds to act as agonists at some receptors while being antagonists at others, or to have tissue-specific effects, is a critical area for future research. This differential activity is not fully understood but is thought to depend on a combination of factors including the specific receptor subtype, the cellular context, and the presence of various coregulatory proteins (coactivators and corepressors).

The concept of Selective Receptor Modulators (SRMs), such as Selective Estrogen Receptor Modulators (SERMs), provides a framework for this investigation. nih.gov SERMs bind to the estrogen receptor but can have estrogen-like (agonist) or estrogen-blocking (antagonist) effects depending on the target tissue. nih.gov This tissue selectivity is often determined by how the ligand-receptor complex recruits different coregulatory proteins in different cell types.

Future mechanistic studies on 19-nortestosterone derivatives will likely involve:

High-resolution structural analysis of the ligand-receptor complex to understand how binding influences receptor conformation.

Investigating how the binding of different analogues influences the recruitment of a wide array of coactivator and corepressor proteins.

Determining the specific gene expression profiles activated or repressed by these compounds in different target tissues to link receptor interaction with functional outcomes.

Application of Omics Technologies in Understanding Steroid Action

The advent of high-throughput "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers an unprecedented opportunity to gain a systems-level understanding of steroid action. nih.gov These technologies allow for the simultaneous analysis of thousands of molecules, providing a comprehensive snapshot of the cellular state in response to a compound like this compound.

Steroidomics: A specialized branch of metabolomics, steroidomics focuses on the comprehensive analysis of steroids and their metabolites. nih.gov This can be applied to map the metabolic fate of Norethisterone in various tissues, identifying key metabolites and quantifying their levels. nih.gov This approach could help correlate specific metabolic profiles with physiological or pathological outcomes.

Transcriptomics and Proteomics: These technologies can reveal the full spectrum of genes and proteins whose expression is altered by the compound. An omics analysis of progesterone receptor activity has already revealed profound effects on mitochondrial function and apoptosis in breast cancer cells. biorxiv.org Similar studies on Norethisterone could uncover novel regulatory networks and cellular processes influenced by its progestogenic, androgenic, and estrogenic activities.

Integrated Multi-Omics: The most powerful approach involves integrating data from multiple omics platforms. biorxiv.org For example, combining metabolomics data on progesterone metabolism by gut microbiota with transcriptomic data from host tissues could reveal how microbial activity influences the bioavailability and action of steroid hormones. biorxiv.org

Development of Advanced Imaging Techniques for Receptor Visualization in Preclinical Models

Visualizing where and how a steroid binds to its receptors in a living organism is crucial for understanding its action and for drug development. Future research will increasingly rely on sophisticated, non-invasive imaging techniques to monitor receptor engagement and downstream effects in real-time within preclinical models. nih.gov

Positron Emission Tomography (PET) is a leading modality in this area. nih.gov By labeling a steroid analogue with a positron-emitting radionuclide, researchers can create a radioligand that allows for the whole-body, non-invasive assessment of receptor expression and engagement. nih.govresearchgate.net

Table 2: Advanced Imaging Techniques for Steroid Receptor Visualization

| Imaging Modality | Technique/Radioligand Example | Application in Preclinical Research |

| Positron Emission Tomography (PET) | Use of PR-specific radioligands like 18F-fluorofuranyl norprogesterone (B14060473) (FFNP). nih.govresearchgate.net | Non-invasively assesses progesterone receptor (PR) status throughout the body. Can be used to monitor changes in PR expression in response to therapy. nih.gov |

| High-Resolution Ultrasound (US) | Contrast-enhanced ultrasound (CEUS) using microbubble contrast agents. nih.gov | Provides real-time anatomical and physiological data, including blood flow and vascularization in target tissues or tumors. nih.gov |

| Computed Tomography (CT) | Preclinical cone beam CT (CBCT) for high-resolution anatomical imaging. researchgate.net | Used for precise anatomical localization and can be combined with functional imaging like PET for integrated analysis. researchgate.net |

| Magnetic Resonance Imaging (MRI) | Functional MRI (fMRI) or Magnetic Resonance Spectroscopy (MRS). | Provides high-resolution anatomical detail and can be used to assess metabolic changes in tissues in response to steroid action. |

The development of novel PET radioligands with higher affinity and specificity for the progesterone and androgen receptors will be a key objective. These tools will enable researchers to study the pharmacokinetics of this compound analogues, visualize their binding to target and off-target tissues, and assess their ability to modulate receptor levels in preclinical models of various diseases.

Q & A

Q. What validated analytical methods are recommended for quantifying 17α-Ethynyl-19-Nortestosterone in biological matrices?

A competitive enzyme-linked immunosorbent assay (ELISA) is widely used for screening and quantification due to its specificity for 19-nortestosterone derivatives. The method involves cross-reactivity validation against structurally similar progestins (e.g., norethisterone acetate) to ensure minimal interference. Sample preparation typically includes solid-phase extraction (SPE) with C18 columns, followed by dilution in assay buffer. Sensitivity ranges from 0.05–10 ng/mL, with inter-assay CV <15% . Confirmatory analysis via HPLC with UV detection (λ = 240 nm) is recommended for high-precision quantification, using chloroform-based mobile phases .

Q. How should researchers design synthetic routes for 17α-Ethynyl-19-Nortestosterone derivatives?

Key synthetic steps involve ethynylation at the C17 position of 19-nortestosterone precursors. A validated approach uses Grignard reagents (e.g., ethynylmagnesium bromide) under anhydrous conditions, followed by acetylation or heptanoate esterification for improved stability . Purity assessment via HPLC (≥98% by area normalization) and structural confirmation via FT-IR (C≡C stretch at 2100–2260 cm⁻¹) are critical .

Q. What in vitro models are suitable for studying receptor binding affinity?

Progesterone receptor (PR) binding assays using human endometrial carcinoma cells (e.g., Ishikawa) or recombinant PR isoforms are standard. Competitive binding studies with radiolabeled ligands (e.g., H-R5020) should include controls for nonspecific binding. IC₅₀ values for 17α-Ethynyl-19-Nortestosterone typically range from 1–5 nM, with selectivity over androgen receptors (AR) confirmed via AR-negative cell lines .

Advanced Research Questions

Q. How can contradictory pharmacokinetic data between animal models and humans be resolved?

Discrepancies often arise from species-specific differences in cytochrome P450 (CYP3A4/CYP3A2) metabolism. Advanced approaches include:

- Interspecies scaling : Use allometric models incorporating hepatic blood flow and enzyme expression data.

- Isotopic labeling : C-labeled compounds (e.g., ethynyl-C₂ derivatives) enable precise tracking of metabolic pathways via LC-MS/MS .

- In silico modeling : Molecular docking studies to predict metabolite formation and clearance rates .

Q. What methodologies elucidate the structural basis of 17α-Ethynyl-19-Nortestosterone’s anti-glucocorticoid activity?

X-ray crystallography of the compound bound to glucocorticoid receptor (GR) ligand-binding domains reveals steric clashes due to the 17α-ethynyl group, reducing transcriptional activation. Complementary methods:

Q. How do researchers address batch-to-batch variability in pharmacological studies?

Implement a quality-by-design (QbD) framework:

- Critical quality attributes (CQAs) : Monitor residual solvents (e.g., chloroform ≤0.5% by GC-MS) and polymorphic forms via XRPD.

- Stability studies : Accelerated degradation under ICH guidelines (40°C/75% RH for 6 months) to assess ester hydrolysis rates .

- Bioanalytical equivalence : Compare AUC and Cₘₐₓ across batches in crossover rodent trials .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.